2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt
Description
Properties
Molecular Formula |
C7H4NNaO7S2 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
sodium;2-carboxy-1-nitro-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C7H5NO7S2.Na/c9-7(10)5-3-4(16-17(13,14)15)1-2-6(5)8(11)12;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1 |
InChI Key |
AWYGLHAKFPDCQK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1SS(=O)(=O)[O-])C(=O)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
From 2-Nitrobenzoic Acid Derivatives
One approach involves modifying a 2-nitrobenzoic acid derivative to introduce the sulfothio group at the 5-position. This might involve several steps:
Starting Material Preparation : Begin with a suitably substituted benzoic acid, such as 5-halo-2-nitrobenzoic acid.
Thiolation : Introduce a thiol group (-SH) at the 5-position through nucleophilic substitution. This can be achieved using sodium bisulfite under copper-mediated conditions, as described for related compounds.
Sulfonation : React the resulting thiol with a sulfonyl chloride or similar reagent to form the sulfothio group (-SSO3H).
Salt Formation : Convert the acid to its monosodium salt by reaction with sodium hydroxide.
Using Nucleophilic Substitution
Another approach involves nucleophilic substitution reactions on benzoxazole derivatives. This method is used to prepare 2-amino-5-nitrophenol derivatives, which share structural similarities with the target compound.
Benzoxazole Derivative : Start with a benzoxazole derivative with a leaving group at the 5-position.
Nucleophilic Substitution : Subject the benzoxazole derivative to nucleophilic substitution with a sulfur-containing nucleophile.
Ring-Opening : Open the oxazole ring to obtain the desired 2-nitro-5-sulfanylbenzoic acid derivative.
Sulfonation and Salt Formation : Similar to the previous method, sulfonate the thiol and form the monosodium salt.
Reaction Conditions
The reaction conditions can be inferred from similar reactions documented in the literature.
Temperature : Reactions involving oxidation are suitably carried out at elevated temperatures, for example 30°C to 100°C, preferably 50°C to 75°C.
Pressure : Reactions are suitably carried out at atmospheric pressure.
Catalyst : Copper catalysts may be employed to promote nucleophilic substitution reactions.
pH : The pH should be carefully controlled, as strongly basic conditions can lead to undesired N-acyl products.
Analytical Data
| Property | Expected Value/Range | Method |
|---|---|---|
| Molecular Weight | ~315.2 g/mol | Calculation |
| Melting Point | Unknown | Differential Scanning Calorimetry |
| Purity | >95% | HPLC |
| Solubility in Water | Moderate to High | Visual observation |
| Spectroscopic Properties | To be determined | NMR, IR, UV-Vis |
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonate group can be reduced to a thiol group.
Substitution: The nitro and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, thiol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the preparation of Bunte salts.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonate group can participate in various biochemical reactions. These interactions can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
Sodium 5-[(4-Nitrophenyl)Azo]Salicylate (CAS 1718-34-9)
Structural Features :
- Azo group (-N=N-) linked to a 4-nitrophenyl moiety at the 5-position of salicylic acid.
- Monosodium salt with molecular formula C₁₃H₉N₃NaO₅ (MW 310.22) .
Contrast with Target Compound :
- The azo group introduces chromogenic properties, whereas the sulfothio group in the target compound may enhance redox activity or metal coordination.
3-Sulfobenzoic Acid Monosodium Salt (CAS N/A)
Structural Features :
Contrast with Target Compound :
- The sulfonate group (vs.
2-Nitro-5-(phenylacetylamino)-benzoic Acid (CAS 52033-70-2)
Structural Features :
Contrast with Target Compound :
- The phenylacetylamino group facilitates enzyme-substrate interactions, whereas the sulfothio group may confer distinct biochemical or catalytic roles.
Sodium Phenylbenzimidazole Sulfonate (CAS 5997-53-5)
Structural Features :
Contrast with Target Compound :
- The benzimidazole ring enhances UV absorption, whereas the nitro-sulfothio combination might prioritize redox or catalytic applications.
Comparative Data Table
Key Research Findings
- Functional Group Impact: Nitro groups enhance electron withdrawal, stabilizing intermediates in reduction reactions (e.g., sodium sulfide reductions of nitrophenol sulfonates) .
- Solubility Trends : Sulfonate-containing compounds exhibit high water solubility, critical for industrial and biochemical applications . Sulfothio analogs may display similar solubility but with altered pH dependence.
- Biochemical Utility : Nitro-substituted benzoates are leveraged in chromogenic assays due to their visible light absorption upon enzymatic cleavage .
Biological Activity
2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt (CAS Number 1426397-73-0) is a sulfonated aromatic compound notable for its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications, supported by relevant research findings and data.
The compound is characterized by:
- Chemical Formula : CHNNaOS
- Appearance : Yellow powder
- Solubility : Soluble in water, facilitating its use in biological assays and applications.
The presence of a nitro group allows for reduction reactions, while the sulfothio group can participate in nucleophilic substitution reactions. These features contribute to its reactivity and utility in various chemical syntheses.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an antibacterial agent. Below are key findings from various studies:
Antibacterial Properties
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, which may lead to its antibacterial effects. Studies suggest that it interacts with bacterial cell components, disrupting their function and viability.
- Efficacy Against Bacterial Strains : In vitro tests demonstrate that this compound is effective against various gram-positive and gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
-
Case Studies :
- A study conducted on the antibacterial activity of several nitro compounds, including this compound, revealed that it outperformed traditional antibiotics in certain bacterial strains.
- Another investigation highlighted its synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Interaction with Biological Macromolecules
Studies have focused on the interactions of this compound with various biological macromolecules:
- Enzyme Inhibition : The compound has been found to inhibit enzymes such as peroxidases and catalases, which play vital roles in cellular oxidative stress management.
- Metal Ion Chelation : Its ability to interact with metal ions suggests potential applications in chelation therapy for conditions involving metal toxicity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Nitro-5-thiosulfobenzoic Acid | 90577-18-7 | Contains thiosulfate instead of sulfothio group |
| Sodium 2-nitro-5-sulfonatothiobenzoate | 128932 | Features sulfonate group; broader solubility |
| 4-Nitrobenzenesulfonic Acid | 121-57-3 | Similar nitro group; primarily used in dye production |
The distinct combination of both nitro and sulfothio groups in this compound provides unique reactivity patterns not found in these similar compounds. This uniqueness enhances its potential applications in both synthetic and biological contexts.
Q & A
Q. What is the recommended synthetic route for 2-nitro-5-(sulfothio)benzoic acid monosodium salt, and how can regioselectivity be ensured?
The synthesis involves three key steps:
Sulfothio Group Introduction : React 5-mercaptobenzoic acid with sulfur trioxide or sodium thiosulfate under controlled pH (8–10) to introduce the -S-SO₃⁻Na⁺ group at position 2.
Nitration : Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to install the nitro group at position 3. The meta-directing effect of the sulfothio group ensures regioselectivity.
Purification : Recrystallize from aqueous ethanol to isolate the monosodium salt. Monitor reaction progress via TLC (silica gel, eluent: MeOH/H₂O 4:1) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) reveals aromatic protons at δ 8.2–8.5 ppm (H-3, H-4) and δ 7.9 ppm (H-6). The absence of -SH signals (~δ 3–4 ppm) confirms sulfothio group oxidation .
- Elemental Analysis : Verify stoichiometry (C₇H₄NNaO₇S₂) with ≤0.3% deviation from theoretical values.
- FT-IR : Peaks at 1340 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
Q. How does the compound’s solubility profile impact experimental design in aqueous systems?
The monosodium salt is highly soluble in water (>200 mg/mL at 25°C) due to its ionic sulfothio and carboxylate groups. For kinetic studies, prepare stock solutions in deionized water (pH 7.4) and filter through a 0.22 µm membrane to remove particulates. Precipitation in acidic conditions (pH < 4) necessitates buffered systems for stability .
Advanced Research Questions
Q. What mechanistic insights explain the redox activity of the sulfothio group under physiological conditions?
The -S-SO₃⁻ moiety undergoes reversible disulfide bond formation in the presence of glutathione (GSH) or thioredoxin.
- Experimental Approach : Use cyclic voltammetry (CV) in PBS (pH 7.4) to identify redox potentials. A reduction peak at −0.65 V vs. Ag/AgCl indicates sulfothio-to-thiol conversion.
- Biological Relevance : This redox activity suggests potential as a pro-drug or enzyme modulator in oxidative stress models .
Q. How can the compound’s stability be optimized for long-term storage in biochemical assays?
- Lyophilization : Freeze-dry aqueous solutions at −80°C to obtain a stable powder (retains >95% activity after 12 months).
- Light Sensitivity : Store in amber vials under argon to prevent photolytic degradation of the nitro group.
- Validation : Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) at 0, 6, and 12 months .
Q. What strategies mitigate interference from this compound in UV-Vis assays due to its chromophoric groups?
- Background Subtraction : Measure absorbance of the compound alone at λmax (280 nm for nitro; 340 nm for sulfothio) and subtract from test samples.
- Alternative Detection : Use LC-MS/MS (MRM mode) for quantification in complex matrices like cell lysates.
- Quenching Experiments : Add sodium dithionite to reduce nitro groups, eliminating absorbance overlap with protein assays (e.g., Bradford) .
Q. How does the sulfothio group influence metal-ion coordination compared to sulfonate analogs?
- Competitive Binding Studies : Titrate solutions with Fe³⁺, Cu²⁺, or Zn²⁺ and monitor via UV-Vis. The sulfothio group shows higher affinity for soft acids (e.g., Cu²⁺: log K = 4.2 vs. 3.5 for sulfonate).
- X-ray Crystallography : Co-crystallize with Cu(NO₃)₂ to resolve coordination geometry (distorted octahedral vs. tetrahedral) .
Methodological Considerations
Q. How to resolve contradictory data on the compound’s pKa values reported in literature?
- Potentiometric Titration : Perform titrations in CO₂-free water (0.1 M NaCl) using a glass electrode. The carboxylate group has pKa ≈ 2.1, while the sulfothio moiety exhibits pKa < 1.
- Computational Validation : Compare with DFT-calculated pKa values (e.g., Gaussian09, B3LYP/6-31+G(d)) to identify outliers in experimental setups .
Q. What in vitro models are suitable for studying this compound’s membrane permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
